

Application Note: Precision GC Analysis of 2-Propylvaleric Acid Allyl Ester

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Compound of Interest

Compound Name: 2-Propylvaleric acid allyl ester

CAS No.: 22632-62-8

Cat. No.: B15482408

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Chemical Context & Safety

- CAS: N/A (Derivative of Valproic Acid CAS 99-66-1)
- Molecular Formula: $C_{11}H_{20}O_2$
- Molecular Weight: 184.28 g/mol
- Boiling Point (Predicted): $\sim 190\text{--}200^\circ\text{C}$ (slightly lower than VPA due to loss of H-bonding, but higher MW).
- Safety Alert: Allyl esters can hydrolyze to Allyl Alcohol, a severe hepatotoxin and irritant. Handle all standards in a fume hood.

Method Development Strategy

The Separation Challenge

The primary challenge is separating the allyl ester from the parent acid (Valproic Acid).

- Non-Polar Columns (e.g., DB-5ms): VPA (free acid) exhibits significant peak tailing due to carboxylic acid interaction with silanols, potentially masking the allyl ester peak.
- Polar Columns (e.g., DB-WAX, DB-FFAP): These are "Acid-Deactivated." They yield sharp peaks for VPA and provide excellent separation of esters based on polarity.

Decision: Use a Nitroterephthalic acid modified polyethylene glycol (FFAP) phase. This column is industry-standard for VPA impurity profiling (USP G35 equivalent) and ensures the matrix (VPA) does not interfere with the target ester.

Detector Selection

- GC-FID: Suitable for Purity Assays (>0.1% concentration).
- GC-MS (SIM Mode): Mandatory for Trace Analysis (<10 ppm) to meet ICH M7 guidelines for mutagenic impurities.

Experimental Protocol

A. Instrumentation & Conditions[1][2]

Parameter	Specification	Rationale
System	GC-MS (Single Quadrupole)	Mass selectivity required for trace ID.
Column	DB-FFAP (or HP-FFAP) 30 m × 0.25 mm × 0.25 μm	High polarity separates the ester from the acid matrix; acid-modified phase prevents VPA tailing.
Inlet	Split/Splitless (S/SL)	
Inlet Mode	Pulsed Splitless (for Trace) Split 100:1 (for Assay)	Pulsed injection (30 psi for 0.5 min) maximizes transfer of high-boiling ester onto the column.
Inlet Temp	240°C	Sufficient to volatilize the ester without thermal degradation.
Carrier Gas	Helium @ 1.2 mL/min (Constant Flow)	Optimized linear velocity for separation efficiency.
Oven Program	Init: 50°C (Hold 2 min) Ramp 1: 10°C/min to 160°C Ramp 2: 20°C/min to 240°C (Hold 5 min)	Slow initial ramp separates volatile solvents; mid-ramp elutes VPA and Allyl Ester; final bake-out removes heavy residues.
Transfer Line	250°C	Prevents condensation before the MS source.

B. Mass Spectrometry Parameters (Trace Analysis)

- Source Temp: 230°C
- Quad Temp: 150°C
- Acquisition: SIM (Selected Ion Monitoring)
- Target Ions (m/z):

- Quantifier:142 (Loss of propene/allyl group via McLafferty rearrangement typical of valproates).
- Qualifiers:41 (Allyl cation), 184 (Molecular Ion), 127.
- Note: The allyl cation (m/z 41) is non-specific; rely on m/z 142 and 184 for confirmation.

C. Sample Preparation[1][2]

Workflow 1: Trace Impurity in Valproic Acid (API)

- Objective: Detect Allyl Valproate at <10 ppm.
- Solvent: Dichloromethane (DCM) or Hexane (Extraction solvent).
- Protocol:
 - Weigh 100 mg of Valproic Acid API into a 10 mL centrifuge tube.
 - Add 2.0 mL of 1M NaOH (to convert VPA acid to non-volatile Sodium Valproate).
 - Add 2.0 mL of Hexane (containing Internal Standard, e.g., Methyl Nonanoate).
 - Vortex vigorously for 2 minutes.
 - Centrifuge at 3000 rpm for 5 minutes.
 - Inject 1 μ L of the upper organic layer.
 - Mechanism:[1] Sodium Valproate remains in the aqueous phase. The neutral Allyl Ester partitions into the Hexane, eliminating matrix interference.

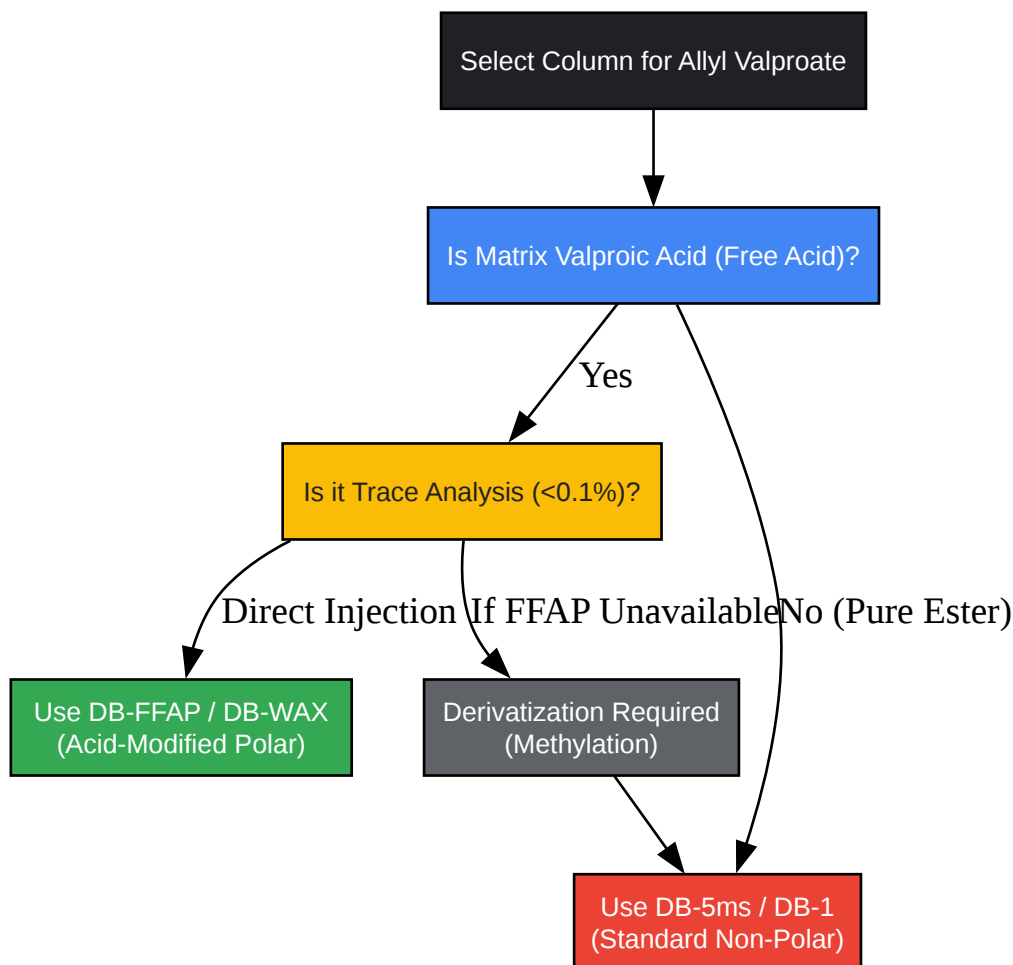
Workflow 2: Purity Assay (Synthesis Product)

- Objective: Purity % of synthesized Allyl Valproate.
- Solvent: Methanol or Ethyl Acetate.[1]
- Protocol:

- Dilute sample to ~1 mg/mL.
- Inject 1 μ L with 50:1 Split.

Visual Workflows

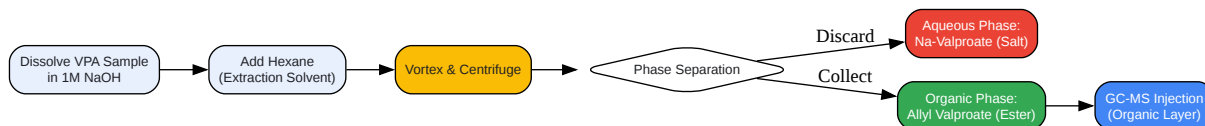
Logic Diagram: Column Selection Strategy



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Caption: Decision tree for selecting the stationary phase based on matrix composition and sensitivity requirements.

Workflow Diagram: Liquid-Liquid Extraction (LLE) for Trace Analysis



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Caption: LLE protocol to isolate trace Allyl Valproate from the Valproic Acid matrix, protecting the GC column.

Validation Parameters (ICH Q2)

To ensure scientific integrity, the method must be validated against the following criteria:

Parameter	Acceptance Criteria	Experimental approach
Specificity	No interference at RT of Allyl Ester	Inject blank Hexane and blank VPA matrix (NaOH treated).
Linearity	$R^2 > 0.99$	5 levels ranging from LOQ to 120% of target limit.
LOD/LOQ	$S/N > 3$ (LOD), $S/N > 10$ (LOQ)	Critical for GTI. Target LOQ should be ≤ 1 ppm relative to VPA.
Recovery	80% – 120%	Spike Allyl Valproate standard into pure VPA API and perform LLE.
System Suitability	Tailing Factor < 1.5	Ensure the FFAP column is not overloaded.

Troubleshooting & Optimization

- Peak Tailing:
 - Cause: Active sites in the inlet liner or column degradation.

- Fix: Use Ultra Inert liners with glass wool. Trim 10cm from the column guard.
- Hydrolysis (Loss of Ester):
 - Cause: If using the NaOH extraction method, prolonged exposure to high pH can hydrolyze the allyl ester back to VPA.
 - Fix: Keep extraction time short (<5 mins) and analyze immediately. Keep samples chilled (4°C).
- Carryover:
 - Cause: High boiling point of the ester.
 - Fix: Ensure the final oven ramp holds at 240°C for at least 5 minutes. Inject solvent blanks between high-concentration samples.

References

- United States Pharmacopeia (USP). Valproic Acid Monograph: Organic Impurities.[2][3] USP-NF. (Standard method for VPA impurities using G35/FFAP phases).
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- PubChem. 2-Propylvaleric acid (Valproic Acid) Compound Summary. (Chemical properties and safety data).[4][5][6]

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- [3. Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method : SHIMADZU \(Shimadzu Corporation\) \[shimadzu.com\]](#)
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